N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both benzyl and fluorophenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the imidazo[1,2-a]pyrazine core. The final step involves the benzylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its potential for various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H15FN4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H15FN4/c20-16-8-6-15(7-9-16)18-19(22-12-14-4-2-1-3-5-14)24-11-10-21-13-17(24)23-18/h1-11,13,22H,12H2 |
InChI Key |
KFOFAVIMBQCXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.